molecular formula C16H30O2 B14743078 4,7-Dipropyldec-5-yne-4,7-diol CAS No. 6324-55-6

4,7-Dipropyldec-5-yne-4,7-diol

Cat. No.: B14743078
CAS No.: 6324-55-6
M. Wt: 254.41 g/mol
InChI Key: DYFAWJHYTBCXEY-UHFFFAOYSA-N
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Description

4,7-Dipropyldec-5-yne-4,7-diol is an organic compound with the molecular formula C16H30O2 It is a diol, meaning it contains two hydroxyl (-OH) groups, and features a triple bond between the fifth and sixth carbon atoms in its decane chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-Dipropyldec-5-yne-4,7-diol typically involves the reaction of 2-butyne-1,4-diol with propyl groups under specific conditions. One common method involves the use of acetylene and sodium acetylide in a solvent like xylene, followed by the addition of propyl groups . The reaction conditions often require controlled temperatures and pressures to ensure the proper formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as distillation and purification to isolate the final product from any by-products or impurities.

Chemical Reactions Analysis

Types of Reactions

4,7-Dipropyldec-5-yne-4,7-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The triple bond can be reduced to a double or single bond.

    Substitution: The hydroxyl groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or hydrogen gas (H2) are commonly used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate the substitution of hydroxyl groups.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of alkyl halides or other substituted compounds.

Scientific Research Applications

4,7-Dipropyldec-5-yne-4,7-diol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 4,7-Dipropyldec-5-yne-4,7-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl groups and the triple bond play crucial roles in its reactivity and binding affinity. The compound may exert its effects by modifying the activity of enzymes or disrupting cellular processes through its unique structural features .

Comparison with Similar Compounds

Similar Compounds

    2,4,7,9-Tetramethyl-5-decyne-4,7-diol: Another diol with similar structural features but different substituents.

    1,3-Dioxane derivatives: Compounds with similar diol functionalities but different ring structures.

Uniqueness

4,7-Dipropyldec-5-yne-4,7-diol is unique due to its specific arrangement of propyl groups and the presence of a triple bond, which imparts distinct chemical and physical properties compared to other similar compounds .

Properties

CAS No.

6324-55-6

Molecular Formula

C16H30O2

Molecular Weight

254.41 g/mol

IUPAC Name

4,7-dipropyldec-5-yne-4,7-diol

InChI

InChI=1S/C16H30O2/c1-5-9-15(17,10-6-2)13-14-16(18,11-7-3)12-8-4/h17-18H,5-12H2,1-4H3

InChI Key

DYFAWJHYTBCXEY-UHFFFAOYSA-N

Canonical SMILES

CCCC(CCC)(C#CC(CCC)(CCC)O)O

Origin of Product

United States

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